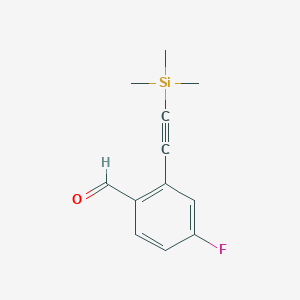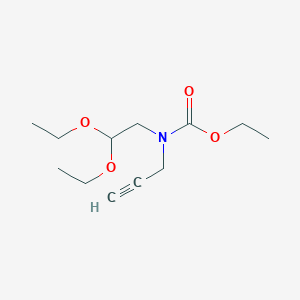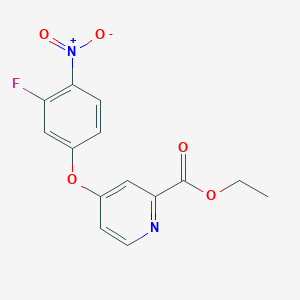
Ethyl 4-(3-fluoro-4-nitrophenoxy)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-4-nitrophenoxy)-2-pyridinecarboxylic acid ethyl ester is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a carboxylic acid ethyl ester group and a phenoxy group that is further substituted with fluoro and nitro groups. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-nitrophenoxy)-2-pyridinecarboxylic acid ethyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the nucleophilic aromatic substitution of 3-fluoro-4-nitrophenol with a suitable pyridine derivative under basic conditions to form the phenoxy intermediate.
Esterification: The carboxylic acid group on the pyridine ring is then esterified using ethanol and an acid catalyst to yield the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-nitrophenoxy)-2-pyridinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: 4-(3-Fluoro-4-aminophenoxy)-2-pyridinecarboxylic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(3-Fluoro-4-nitrophenoxy)-2-pyridinecarboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-nitrophenoxy)-2-pyridinecarboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and fluoro groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrobenzoic acid: Shares the fluoro and nitro substituents but lacks the pyridine ring and ester group.
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: Similar phenoxy substitution but with a different core structure and functional groups.
Uniqueness
4-(3-Fluoro-4-nitrophenoxy)-2-pyridinecarboxylic acid ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the pyridine ring and the ester group differentiates it from other similar compounds, making it a valuable scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C14H11FN2O5 |
|---|---|
Molecular Weight |
306.25 g/mol |
IUPAC Name |
ethyl 4-(3-fluoro-4-nitrophenoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H11FN2O5/c1-2-21-14(18)12-8-10(5-6-16-12)22-9-3-4-13(17(19)20)11(15)7-9/h3-8H,2H2,1H3 |
InChI Key |
MXGJHYOBISFXBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


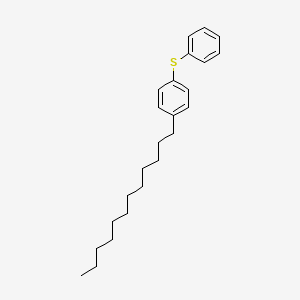
![N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B13979250.png)
![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)
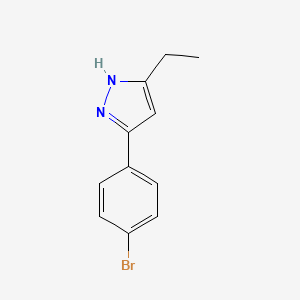
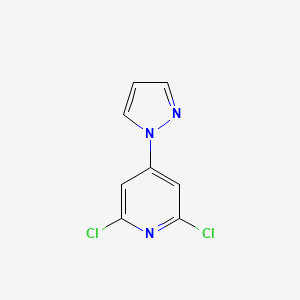
![3,9-Dioxabicyclo[6.1.0]nonane](/img/structure/B13979265.png)


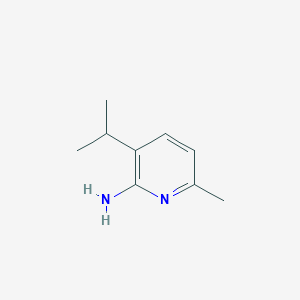

![(1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid](/img/structure/B13979290.png)
